molecular formula C26H26N4O6S B2651338 2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide CAS No. 866350-28-9

2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

Cat. No. B2651338
CAS RN: 866350-28-9
M. Wt: 522.58
InChI Key: QOMOFEPPKIZRGZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a carboxamide derived from acetic acid . The presence of the dimethoxyphenyl group indicates that there are two methoxy (OCH3) substituents on a benzene ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide”:

Anticancer Research

This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with cellular targets, potentially leading to apoptosis (programmed cell death) in cancer cells .

Antibacterial Applications

The compound’s unique chemical structure enables it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for developing new antibacterial drugs. This is particularly important in the fight against antibiotic-resistant bacteria .

Antifungal Properties

Research has indicated that this compound can act against various fungal pathogens by interfering with their cell membrane integrity or metabolic processes. This makes it a valuable candidate for antifungal drug development .

Anti-inflammatory Uses

The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. It works by inhibiting the production of pro-inflammatory cytokines and mediators .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may help in reducing oxidative stress and neuronal damage .

Cardiovascular Research

The compound’s ability to modulate certain biochemical pathways makes it a candidate for cardiovascular research. It could help in developing treatments for conditions like hypertension and atherosclerosis by affecting blood vessel function and lipid metabolism .

Immunomodulatory Applications

This compound has shown potential in modulating the immune system, which could be useful in treating autoimmune diseases or enhancing immune responses against infections and tumors .

Antiviral Research

Preliminary studies indicate that this compound might inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This makes it a promising candidate for antiviral drug development .

These applications highlight the versatility and potential of “2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide” in various fields of scientific research. Each application area offers a unique avenue for further exploration and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Molbank Molbank

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-phenylacetamide with 2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid, followed by the reaction with 2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid.", "Starting Materials": [ "2-amino-N-phenylacetamide", "2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid", "2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid" ], "Reaction": [ "Step 1: 2-amino-N-phenylacetamide is reacted with 2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(3-(2-(2-amino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetyl)amino-N-phenylacetamide.", "Step 2: The product from step 1 is then reacted with 2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid in the presence of a coupling agent and a catalyst to form the final product, 2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide." ] }

CAS RN

866350-28-9

Product Name

2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

Molecular Formula

C26H26N4O6S

Molecular Weight

522.58

IUPAC Name

2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C26H26N4O6S/c1-35-20-9-8-17(14-21(20)36-2)10-12-27-22(31)15-30-25(33)24-19(11-13-37-24)29(26(30)34)16-23(32)28-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

QOMOFEPPKIZRGZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

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